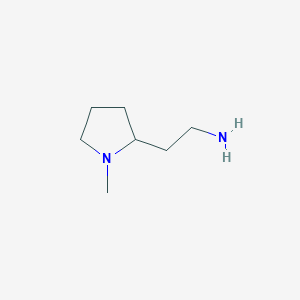

2-(2-氨基乙基)-1-甲基吡咯烷

描述

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been a subject of interest due to their prevalence in bioactive compounds. Paper describes a method for synthesizing functionalized 2-aminohydropyridines and 2-pyridinones through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles. Similarly, paper reports the synthesis of a chiral diamine ligand from methyl Boc-L-pyroglutamate, which shows high efficiency in Cu(II)-catalyzed Henry reactions. Paper presents a novel protocol for preparing 3-amino-2-methylpyrrolidines via reductive ring closure and O-deprotection, followed by ring expansion and nucleophilic displacement. Paper introduces a strategy for constructing 2-aminopyrroles from Morita-Baylis-Hillman acetates with enediamines or heterocyclic ketene aminals. Paper discusses the copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates to synthesize 2-arylpyrrolidines. Lastly, paper details a large-scale preparation of 3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, showcasing the versatility of synthetic approaches for pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their reactivity and biological activity. Paper investigates the coordination chemistry of 2-(2-aminoethyl)-1-methylpyrrolidine with Rhodium(I) complexes, revealing the formation of neutral tetracoordinated species and the dynamic behavior in solution. The X-ray structure indicates coordination through the primary amino group. Paper reports the crystal structure of a chiral platinum(II) complex based on the 2-aminomethylpyrrolidine ligand, showing the five-membered ligand ring in an envelope conformation. These studies provide insights into the three-dimensional arrangement of atoms in these compounds, which is essential for understanding their chemical behavior.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives in chemical reactions is highlighted in several papers. Paper demonstrates the use of a chiral pyrrolidine ligand in achieving high enantiocontrol in Henry reactions. Paper explores the base-promoted tandem Michael addition, elimination, and aromatization sequence to access 2-aminopyrroles. Paper describes the copper-catalyzed carboamination reaction, which proceeds via carbon radical intermediates, to produce 2-arylpyrrolidines. These reactions are significant for the synthesis of complex molecules with potential pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. Paper discusses the cytotoxicity of a series of chiral platinum(II) complexes against ovarian cancer cell lines, indicating the biological relevance of these compounds. The study shows that despite the steric bulk, some compounds exhibit remarkable activity and lack cross-resistance with cisplatin. Paper outlines the synthesis of various alkyl derivatives of 3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine, which could affect their solubility and reactivity. Understanding these properties is essential for the development of new drugs and materials.

科学研究应用

有机合成中的催化应用

Pd(AEMP)Cl2,其中AEMP代表2-(2-氨基乙基)-1-甲基吡咯烷,已经合成并表征其在α-氨基酸酯碱水解中的催化行为。这种配合物在水解氨基酸酯方面表现出特殊的有效性,其中配位的甘氨酸甲酯被高效水解。该研究还探讨了这些反应的机制以及影响其催化活性的因素,包括酯与Pd(II)配合物的配位方式(Shoukry et al., 2020)。

合成化学与药物开发

一项研究描述了通过一种新颖的方案合成3-氨基-2-甲基吡咯烷,该方案涉及对γ-乙酰氧基-α-氯酮亚胺进行还原环合和O-去保护。该过程导致了2-(2-羟乙基)-3-甲基氮杂环丙烷的生成,并最终开发出了抗精神病药物emonapride的新形式合成(D’hooghe等人,2009)。

分析化学与检测方法

2-(2-氨基乙基)-1-甲基吡咯烷(AEMP)成功地被用作微流控芯片中的电化学发光(ECL)探针,提高了分析过程中的检测效率。这种应用展示了AEMP作为传统标记的替代品的潜力,为检测生物素和亲和素之间的结合等相互作用提供了一种强大的方法(Yin et al., 2005)。

材料科学与腐蚀抑制

一项研究评估了新型阳离子表面活性剂,包括从2-(2-氨基乙基)-1-甲基吡咯烷衍生的化合物,作为用于油气井中碳钢管道的腐蚀抑制剂。这些表面活性剂展示了出色的腐蚀抑制能力,突显了AEMP衍生物在工业应用中的潜力(Hegazy et al., 2016)。

安全和危害

This involves the study of the compound’s toxicity, flammability, and environmental impact. It includes its LD50, safety precautions, and disposal methods.

未来方向

This involves the potential applications and research directions of the compound. It includes its uses in industry, medicine, and research, and potential areas for future study.

属性

IUPAC Name |

2-(1-methylpyrrolidin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHGJPJOMCXSKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401291397 | |

| Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)-1-methylpyrrolidine | |

CAS RN |

51387-90-7 | |

| Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51387-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylpyrrolidine-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051387907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Aminoethyl)-1-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401291397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138584.png)

![4,5-Bis[(2-chloroethyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B138605.png)